molecular formula C8H14O7 B6219961 {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane CAS No. 87292-23-7

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane

Cat. No.: B6219961
CAS No.: 87292-23-7
M. Wt: 222.19 g/mol
InChI Key: RCPSBJKGQVGFHE-UHFFFAOYSA-N
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Description

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane is a chemical compound with the molecular formula C8H14O7. It is known for its unique structure, which includes multiple ethoxy and methoxycarbonyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane typically involves the reaction of ethylene glycol with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol diacetate
  • Diethylene glycol dimethyl ether
  • Triethylene glycol dimethyl ether

Uniqueness

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

87292-23-7

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

2-(2-methoxycarbonyloxyethoxy)ethyl methyl carbonate

InChI

InChI=1S/C8H14O7/c1-11-7(9)14-5-3-13-4-6-15-8(10)12-2/h3-6H2,1-2H3

InChI Key

RCPSBJKGQVGFHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCOCCOC(=O)OC

Purity

95

Origin of Product

United States

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